molecular formula C22H24N6O2 B15102890 N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B15102890
M. Wt: 404.5 g/mol
InChI Key: ZKOJLUSDUZQNMB-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic compound featuring two heterocyclic moieties: a benzimidazole group and a 4-oxo-1,2,3-benzotriazine unit, connected via a hexanamide linker.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

InChI

InChI=1S/C22H24N6O2/c29-21(23-14-13-20-24-18-10-5-6-11-19(18)25-20)12-2-1-7-15-28-22(30)16-8-3-4-9-17(16)26-27-28/h3-6,8-11H,1-2,7,12-15H2,(H,23,29)(H,24,25)

InChI Key

ZKOJLUSDUZQNMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multi-step organic reactionsThe final step involves the coupling of these two moieties with a hexanamide chain under controlled conditions, often using catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and benzotriazine rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents/Linker Reported Activity/Use Reference
Target Compound Benzimidazole + Benzotriazinone Hexanamide linker Hypothesized enzyme inhibition -
Azinphos ethyl Benzotriazinone O,O-diethyl phosphorodithioate Insecticide
FIPI (N-[2-(4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidinyl)ethyl]-5-fluoro-1H-indole-2-carboxamide) Benzimidazolone + Piperidine Fluoroindole carboxamide Phospholipase D inhibitor
Quinazolinone analogues (e.g., from ) Quinazolin-4(3H)-one Varied substitutions (e.g., phenyl) Anticancer (TACE inhibition)
Azinphosmethyl Benzotriazinone O,O-dimethyl phosphorodithioate Acaricide/insecticide

Key Observations :

  • Benzotriazinone Derivatives: Azinphos ethyl and azinphosmethyl () share the 4-oxo-benzotriazin-3(4H)-yl group but incorporate organophosphate ester groups, making them potent acetylcholinesterase inhibitors used as pesticides. In contrast, the target compound replaces the phosphate group with a benzimidazole-ethyl-hexanamide chain, likely reducing acute toxicity and shifting its mechanism toward non-pesticidal applications .
  • Benzimidazole/Benzimidazolone Derivatives : FIPI () and the target compound both include benzimidazole-related motifs. FIPI’s benzimidazolone-piperidine structure enables phospholipase D inhibition, suggesting that the target compound’s benzimidazole group may similarly target enzymes or receptors in signaling pathways .

Functional and Pharmacological Comparisons

Physicochemical Properties

  • Solubility and Bioavailability : The hexanamide linker in the target compound may enhance solubility compared to shorter-chain analogs (e.g., azinphosmethyl’s methyl groups). This is critical for oral bioavailability, a common challenge in benzimidazole-based drugs .
  • Stability: Benzotriazinones are prone to hydrolysis under acidic conditions, whereas benzimidazoles exhibit pH-dependent stability. The combination in the target compound may require formulation adjustments to balance stability .

Research Findings and Implications

  • Synthetic Feasibility: While direct synthesis details for the target compound are absent, describes analogous amide couplings (e.g., using 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride), suggesting viable routes for its preparation.
  • Toxicological Profile: Unlike organophosphate analogs, the target compound’s amide backbone may reduce environmental and mammalian toxicity, aligning with modern drug safety standards .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a compound that has garnered interest within the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines a benzimidazole moiety with a benzotriazine derivative. The molecular formula is C19H20N4O2C_{19}H_{20}N_4O_2, and its molecular weight is approximately 336.39 g/mol. The presence of nitrogen heterocycles in its structure suggests potential bioactivity, as many nitrogenous compounds exhibit significant pharmacological effects.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₂
Molecular Weight336.39 g/mol
LogP2.9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds4

Antimicrobial Activity

Recent studies have indicated that compounds with benzimidazole and benzotriazine moieties possess significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies reported minimum inhibitory concentrations (MICs) for related compounds, suggesting that modifications in the structure can enhance antimicrobial efficacy.

Case Study: Antibacterial Activity

A study evaluated several benzimidazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features to this compound exhibited MIC values as low as 2 µg/ml against resistant strains, indicating strong antibacterial potential .

Anticancer Properties

The benzimidazole scaffold is well-known for its anticancer properties. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the benzotriazine moiety may further enhance these effects due to its ability to interact with DNA and disrupt cellular processes.

Research Findings

In a recent pharmacological study, this compound was tested against multiple cancer cell lines. The compound showed significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies revealed that it induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds containing benzimidazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

The anti-inflammatory activity of this compound may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in regulating inflammatory responses. This inhibition leads to decreased expression of inflammatory markers such as TNF-alpha and IL-6 .

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